molecular formula C9H6Cl2FN3 B1427956 1-(3-chloro-4-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole CAS No. 1249604-96-3

1-(3-chloro-4-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole

Cat. No. B1427956
M. Wt: 246.07 g/mol
InChI Key: LFRONVXGXQDPSL-UHFFFAOYSA-N
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Description

1-(3-chloro-4-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole is a chemical compound with the CAS Number: 1249604-96-3 . It has a molecular weight of 246.07 .

Scientific Research Applications

  • Synthesis and Characterization :

    • Experimental and Theoretical Analysis : Shukla et al. (2014) synthesized biologically active 1,2,4-triazole derivatives, including fluoro and chloro derivatives, and characterized them using X-ray diffraction and other thermal techniques. This study provides insights into the intermolecular interactions present in these compounds (Shukla et al., 2014).
    • Synthesis of Ferrocene-1H-1,2,3-Triazole Hybrids : Haque et al. (2017) synthesized a series of ferrocene-1H-1,2,3-triazole hybrids, characterized them using various techniques, and explored their neuroprotective effects (Haque et al., 2017).
  • Biological Activities :

    • Cytostatic Activity : De las Heras et al. (1979) investigated the synthesis and cytostatic activity of N-glycosyl(halomethyl)-1,2,3-triazoles, demonstrating their potential as alkylating agents with inhibitory effects on the growth of HeLa cells and increased lifespan in tumor-bearing mice (De las Heras et al., 1979).
  • Chemical Properties and Interactions :

    • Analysis of π-Hole Tetrel Bonding Interactions : Ahmed et al. (2020) synthesized triazole derivatives with α-ketoester functionality and analyzed their O⋯π-hole tetrel bonding interactions using Hirshfeld surface analysis and DFT calculations (Ahmed et al., 2020).
    • Long-Range Fluorine-Proton Coupling : Kane et al. (1995) synthesized 1,2,4-triazole derivatives with a fluorophenyl substituent and studied their long-range fluorine-proton coupling, confirming the spatial proximity of these nuclei (Kane et al., 1995).
  • Pharmacological Studies :

    • Neurokinin-1 Receptor Antagonist : Harrison et al. (2001) synthesized a water-soluble neurokinin-1 receptor antagonist with potential for intravenous and oral administration, showcasing the versatility of triazole derivatives in drug development (Harrison et al., 2001).
  • Antimicrobial Activities :

    • Antimicrobial and Antifungal Studies : Desabattina et al. (2014) synthesized halogen-substituted 1,2,4-triazole derivatives, including those with fluorophenyl groups, and evaluated their antimicrobial activities (Desabattina et al., 2014).

properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-4-(chloromethyl)triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2FN3/c10-4-6-5-15(14-13-6)7-1-2-9(12)8(11)3-7/h1-3,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFRONVXGXQDPSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C=C(N=N2)CCl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chloro-4-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3-chloro-4-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole
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1-(3-chloro-4-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole
Reactant of Route 3
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1-(3-chloro-4-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole
Reactant of Route 4
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1-(3-chloro-4-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole

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